molecular formula C19H28O3 B2936709 (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid CAS No. 1400679-03-9

(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid

Cat. No. B2936709
CAS RN: 1400679-03-9
M. Wt: 304.43
InChI Key: PCRCYHGEBPWDTJ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid, commonly referred to as ZDPPA, is a polyunsaturated fatty acid (PUFA) found in various plant and animal sources. It is a member of the linoleic acid family and is a precursor for other fatty acids, such as arachidonic acid (AA). ZDPPA is known to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant activities. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Neutron Capture Therapy

Boronic acids and their esters, similar in structure to (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid , are explored as boron-carriers for neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells selectively without harming the surrounding healthy tissue.

Hydrolysis Studies

The stability of compounds like (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid in aqueous environments is a significant area of study. Research into their susceptibility to hydrolysis at physiological pH can inform the development of more stable drug formulations .

Organic Synthesis

This compound can act as an intermediate in organic synthesis. Its structure is conducive to various chemical reactions, making it a valuable building block for synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and dyestuffs .

Food Additive Research

Although not directly mentioned for (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid , structurally related compounds are used as food additives. Research into the safety and efficacy of such compounds as preservatives or flavor enhancers is ongoing .

properties

IUPAC Name

(Z)-3-(4-decoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-2-3-4-5-6-7-8-9-16-22-18-13-10-17(11-14-18)12-15-19(20)21/h10-15H,2-9,16H2,1H3,(H,20,21)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRCYHGEBPWDTJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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